molecular formula C17H13NO4 B3009541 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate CAS No. 294653-91-1

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

Cat. No. B3009541
CAS RN: 294653-91-1
M. Wt: 295.294
InChI Key: NCEMQUZXRWROMF-UHFFFAOYSA-N
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Description

“4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate” is a chemical compound with the molecular formula C17H13NO4 . It is a derivative of isoindoline-1,3-dione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . Another example is the reaction of 4-aminobenzoic acid with N-(chloromethyl)phthalimide in the presence of a base such as triethylamine to form N-(4-aminobenzoyl)phthalimide.


Molecular Structure Analysis

The crystal structure of a similar compound, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been reported . The asymmetric unit contains a salt formed via one molecule of 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium and one molecule of 2-carboxybenzoate .


Chemical Reactions Analysis

In the synthesis of similar compounds, various chemical reactions are involved. For example, the compound 3 was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions . Another example is the reaction of Propyl N-(4-aminobenzoyl)phthalimide with 1,3-dioxoisoindoline-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form Propyl 4-(((1,3-dioxoisoindolin-2-yl)methyl)amino)benzoate.

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have shown promise in pharmaceutical research. Researchers explore their potential as therapeutic agents due to their structural versatility and reactivity. These compounds can serve as building blocks for designing novel drugs with specific biological activities .

Photochromic Materials

Photochromic compounds change color upon exposure to light. Isoindoline-1,3-dione derivatives have been studied for their photochromic behavior, which has applications in optical devices, sensors, and smart materials.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.

Mode of Action

It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .

Biochemical Pathways

Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .

Result of Action

Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .

Future Directions

The future directions for “4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate” and similar compounds could involve further studies to investigate their impact on the survival of blood cancer cells, particularly against Raji cells . Additionally, the essential structural features responsible for interaction with receptor site are established within a suggested pharmacophore , which could guide the design of new compounds with improved biological activities.

properties

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEMQUZXRWROMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

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